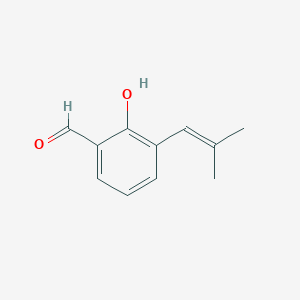![molecular formula C17H16F6N2O4 B6311083 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane CAS No. 2088942-76-9](/img/structure/B6311083.png)
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane (BTP) is a trifluoromethoxy-substituted amino phenylpropane which is a type of organofluorine compound. It is a colorless solid that is soluble in water, ethanol and other polar solvents. BTP is used in a variety of applications including organic synthesis, analytical chemistry, and drug development. It is also used in the synthesis of other organic compounds, such as polymers, pharmaceuticals, and dyes.
Mécanisme D'action
The mechanism of action of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is not completely understood. However, it is believed that the trifluoromethoxy group of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane acts as a Lewis acid, which increases the reactivity of the molecule. This increased reactivity allows 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane to be used as a catalyst in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane are not fully understood. However, it is known that 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is not toxic and that it does not interact with proteins or other biomolecules. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has been shown to be non-mutagenic and non-carcinogenic in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane in laboratory experiments include its low cost and its availability in a variety of forms. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is soluble in water, ethanol, and other polar solvents, making it easy to use in a variety of laboratory settings. One limitation of 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane is that it is not very stable in air and should be stored in a cool, dark place.
Orientations Futures
The potential future directions for 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane include its use as a catalyst in the synthesis of pharmaceuticals, polymers, and dyes. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane could be used as a reagent in the synthesis of peptides, amino acids, and nucleosides. 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane could also be used in the analysis of proteins, carbohydrates, and lipids. Finally, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane could be used in the development of new analytical techniques, such as mass spectrometry.
Méthodes De Synthèse
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane can be synthesized through several methods. The most common method involves the reaction of 4-amino-3-(trifluoromethoxy)phenol with propionic acid in the presence of a base, usually pyridine. This reaction produces a salt which is then reacted with aqueous sodium hydroxide to produce the desired product. Other methods of synthesis include the reaction of 4-amino-3-(trifluoromethoxy)phenol with propionic anhydride, and the reaction of 4-amino-3-(trifluoromethoxy)phenol with sodium propionate in the presence of a base.
Applications De Recherche Scientifique
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, pharmaceuticals, and dyes. It has also been used as a reagent in the synthesis of other organic compounds, such as peptides, amino acids, and nucleosides. 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has also been used as a catalyst in the synthesis of polymers, pharmaceuticals, and dyes. In addition, 2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane has been used in the analysis of organic compounds, such as proteins, carbohydrates, and lipids.
Propriétés
IUPAC Name |
4-[2-[4-amino-3-(trifluoromethoxy)phenoxy]propan-2-yloxy]-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F6N2O4/c1-15(2,26-9-3-5-11(24)13(7-9)28-16(18,19)20)27-10-4-6-12(25)14(8-10)29-17(21,22)23/h3-8H,24-25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXVNGZHLTGLARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OC1=CC(=C(C=C1)N)OC(F)(F)F)OC2=CC(=C(C=C2)N)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)